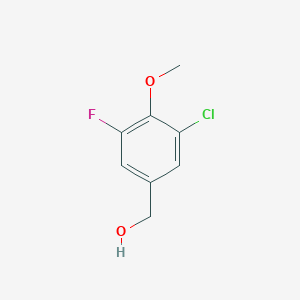
3-Chloro-5-fluoro-4-methoxybenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoro-4-methoxybenzyl alcohol, also known as CFMBA, is a chemical compound with the molecular formula C8H8ClFO2 and a molecular weight of 190.6 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chloro-5-fluoro-4-methoxyphenyl)methanol . The InChI code is 1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant Properties
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), a phenolic compound similar to 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, has been studied for its antioxidant properties. DHMBA, isolated from the Pacific oyster, showed significant inhibition of DPPP-mediated fluorescence, indicating its potential as a strong antioxidant. This compound could be useful in the prevention and treatment of liver diseases involving oxidative processes (Watanabe et al., 2012).
Catalysis in Aryl-Alcohol Oxidase
Research on aryl-alcohol oxidase (AAO) revealed that ligand diffusion studies on AAO showed interactions with compounds like 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, affecting the enzyme's catalytic efficiency. The research highlighted the role of specific amino acids in AAO in substrate binding and the kinetic mechanism of the enzyme (Ferreira et al., 2015).
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel compounds. An example is the use of 2-(4-Methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl (PMB) alcohol, for the methoxybenzylation of hydroxy groups (Nakano et al., 2001).
Modification of Kraft Lignin
In studies of Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), acidic treatment showed a decrease in aliphatic hydroxyl content, enhancing the antioxidant properties of treated fractions in polypropylene (Pouteau et al., 2005).
Photocatalytic Oxidation
Benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, have been studied for photocatalytic oxidation into corresponding aldehydes on titanium dioxide under oxygen atmosphere. This reaction was confirmed to proceed under both UV-light and visible light irradiation (Higashimoto et al., 2009).
Cytotoxic Activities
Research on isatin derivatives, including compounds related to 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, showed significant in vitro cytotoxic activities against various cell lines, providing insights into potential therapeutic applications (Reddy et al., 2013).
New Protecting Group for Alcohols
A study introduced a new benzyl ether-type protecting group for alcohols, including the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrating the stability and compatibility of this new group with other protective groups (Crich et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVNWSHOZRKHCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

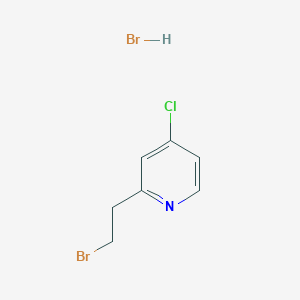
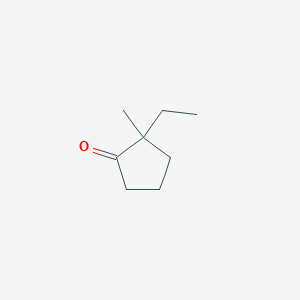

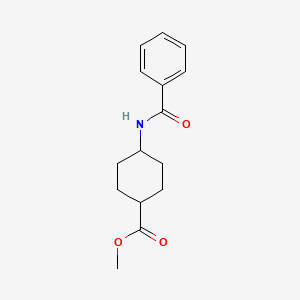
![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)
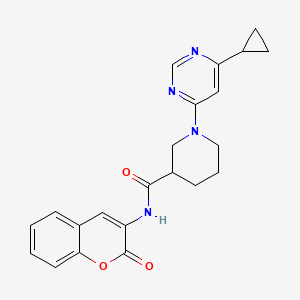



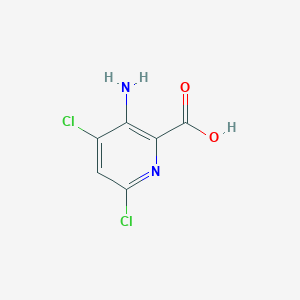
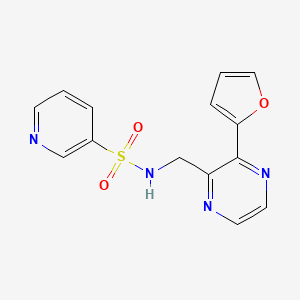
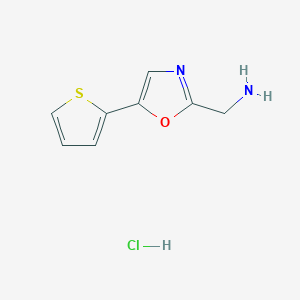
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)
![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)